3-(3-Fluorophenyl)propionic acid
Overview
Description
3-(3-Fluorophenyl)propionic acid is a compound that is part of a broader class of fluorinated aromatic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of the fluorine atom can significantly alter the physical and chemical properties of these compounds, making them valuable in various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves halogen-lithium exchange reactions, as seen in the synthesis of 4-amino-3-fluorophenylboronic acid, which is synthesized from 4-bromo-2-fluoroaniline . Similarly, organotin esters of fluorophenyl-propenoic acid derivatives have been synthesized and characterized, indicating the versatility of fluorophenyl compounds in forming various derivatives . The synthesis of these compounds is crucial for their application in further chemical transformations and biological assays.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be complex, as demonstrated by the crystal structure analysis of organotin esters . The geometry around the tin atom in these compounds has been deduced, showing a tetrahedral geometry in the solid state. Additionally, the conformational structures of related compounds, such as 3-phenyl-1-propionic acid and its derivatives, have been analyzed using laboratory X-ray powder diffraction data . These analyses are essential for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
Fluorophenyl compounds participate in various chemical reactions. For example, they are used in Suzuki cross-coupling reactions and can act as reagents in organic synthesis . The introduction of fluorine into the phenyl ring can influence the reactivity of the compound, making it a valuable moiety in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom. For instance, the pKa value of boronic acids can be affected by the fluorine substitution, as seen in the relatively low pKa value of 7.8 for the acetylated derivative of amino-3-fluorophenyl boronic acid . The electrochemical properties of these compounds are also of interest, as demonstrated by the electrochemical fluorination of nitrogen-containing carboxylic acids . The study of these properties is crucial for the development of new materials and drugs.
Scientific Research Applications
Computational Modeling and Spectroscopic Analysis
- 3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block and a non-proteinogenic amino acid, has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. This research includes vibrational frequencies analysis of NH3+ and COO¯ moieties, correlating to characteristic absorptions in experimental IR and Raman spectra (Pallavi & Tonannavar, 2020).
Structural Analysis in Chemistry
- Studies on derivatives of substituted 3-trichlorogermylpropionic acid, including 3-(2-fluorophenyl)-3-(triphenylgermyl)propionic acid, have revealed four-coordinate central Ge atoms with slightly distorted tetrahedral geometry. The structures show strong hydrogen-bonding interactions between carboxylic acid groups (Hans et al., 2002).
Exploration of Natural Products
- Research on a putative fluorinated natural product from Streptomyces sp. TC1, which was initially believed to contain 3-(3,5-di-tert-butyl-4-fluorophenyl)propionic acid, highlighted the rarity of fluorine-containing natural products and the significant interest in bacterial secondary metabolites (Aldemir et al., 2014).
Enzymatic Processes and Synthesis
- A continuous enzymatic process was developed for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, demonstrating high efficiency and enantioselectivity in production at multikilogram scale (Tao & Mcgee, 2002).
Antibacterial and Antioxidant Research
- Studies on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its oxalate derivatives have explored their antibacterial and antioxidant properties. These compounds were found to exhibit high antibacterial activity but generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).
properties
IUPAC Name |
3-(3-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMRADOKLXLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372094 | |
Record name | 3-(3-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)propionic acid | |
CAS RN |
458-45-7 | |
Record name | 3-(3-Fluorophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(3-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Fluorophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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